molecular formula C12H13NO2 B15296752 N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Katalognummer: B15296752
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: LHTPZVJGODCQOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide is a compound that belongs to the class of bicyclic structures. . The compound features a phenyl group attached to a 2-oxabicyclo[2.1.1]hexane ring system, which imparts distinct physicochemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide typically involves a photochemical [2 + 2] cycloaddition reaction. This method uses alkenes as starting materials and involves the use of ultraviolet light to induce the cycloaddition, forming the bicyclic structure . The reaction conditions often require a mercury lamp and specialized glassware to ensure the proper formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the compound from reaction by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Wirkmechanismus

The mechanism of action of N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with molecular targets through its unique bicyclic structure. The compound can mimic the geometric properties of phenyl rings, allowing it to interact with biological targets in a similar manner. This can lead to the modulation of biological pathways and the exertion of desired effects in medicinal and agrochemical applications .

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

InChI

InChI=1S/C12H13NO2/c14-11(12-6-9(7-12)8-15-12)13-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14)

InChI-Schlüssel

LHTPZVJGODCQOI-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC1(OC2)C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.